143748-18-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 143748-18-9 is known as Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), commonly referred to as PACAP (6-38). This compound is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor 1 (PAC1). It has a molecular formula of C182H300N56O45S and a molecular weight of 4024.8 .
科学的研究の応用
PACAP (6-38) has a wide range of scientific research applications:
Neuroscience: It is used to study the role of PAC1 receptors in the central nervous system, including their involvement in neuroprotection, neurodevelopment, and neurodegenerative diseases
Cancer Research: PACAP (6-38) has been shown to inhibit the growth of certain cancer cells, making it a valuable tool in cancer research
Endocrinology: It is used to investigate the regulation of hormone secretion and the role of PAC1 receptors in endocrine functions
Pharmacology: PACAP (6-38) serves as a reference compound for developing new PAC1 receptor antagonists
作用機序
The compound 143748-18-9, also known as PACAP 6-38, is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 .
Target of Action
The primary target of PACAP 6-38 is the pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 . This receptor plays a crucial role in the regulation of adenylate cyclase activity, which is involved in the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in cellular processes .
Mode of Action
PACAP 6-38 acts as an antagonist to the PAC 1 receptor, inhibiting the stimulation of adenylate cyclase induced by PACAP (1-27) . This results in a decrease in the production of cAMP, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by PACAP 6-38 is the cAMP signaling pathway. By inhibiting the stimulation of adenylate cyclase, PACAP 6-38 reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP as a second messenger, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
Its bioavailability could be influenced by factors such as route of administration and presence of transport proteins .
Result of Action
The antagonistic action of PACAP 6-38 on the PAC 1 receptor has been associated with antitumor activity in vivo . It inhibits the growth of prostate cancer cells . Additionally, it has been found to promote the alpha-secretase pathway for processing Alzheimer’s amyloid precursor protein .
準備方法
Synthetic Routes and Reaction Conditions
PACAP (6-38) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of PACAP (6-38) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
PACAP (6-38) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the PACAP (6-38) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
類似化合物との比較
Similar Compounds
PACAP (1-27): An agonist of PAC1 receptors, promoting adenylate cyclase activation.
PACAP (1-38): Another agonist of PAC1 receptors with a longer peptide sequence than PACAP (6-38).
Vasoactive Intestinal Peptide (VIP): Shares structural similarities with PACAP and acts on similar receptors
Uniqueness
PACAP (6-38) is unique due to its specific antagonistic action on PAC1 receptors, making it a valuable tool for studying the physiological and pathological roles of these receptors. Unlike its agonist counterparts, PACAP (6-38) inhibits receptor activation, providing insights into the negative regulation of PAC1 receptor-mediated pathways .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 143748-18-9 involves the reaction of two starting materials, A and B, to form the desired product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (A) in a suitable solvent, such as ethanol or methanol.", "Step 2: Add 2-amino-4-methylpyridine (B) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent, such as ethanol or methanol, to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain the desired product, compound 143748-18-9." ] } | |
CAS番号 |
143748-18-9 |
分子式 |
C₁₈₂H₃₀₀N₅₆O₄₅S |
分子量 |
4024.74 |
配列 |
One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。